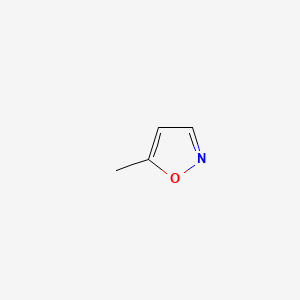
2-Methyl-3-nitrobenzotrifluoride
Descripción general
Descripción
2-Methyl-3-nitrobenzotrifluoride (MNBTF) is an organic compound that is used in a variety of scientific research applications. It is a colorless and odorless liquid that is highly soluble in water and has a low melting point. MNBTF is a versatile compound that can be used in a variety of organic synthesis reactions and as a reagent in biochemical and physiological research.
Aplicaciones Científicas De Investigación
Gas Chromatography Analysis
- A study by Xue and Nan (2002) presented a method for quantifying 2-methyl-3-nitrobenzoic acid, a related compound to 2-methyl-3-nitrobenzotrifluoride, using gas chromatography. This method involved esterification with diazomethane and achieved high accuracy and reliability, highlighting its practicality in monitoring the purity of such materials in research and production (Xue & Nan, 2002).
Synthesis of Pharmacologically Relevant Compounds
- Nguyen et al. (2015) described a redox condensation reaction involving o-halonitrobenzenes, a class which includes this compound, to produce a wide range of 2-aroylbenzothiazoles. These compounds have pharmacological significance, demonstrating the potential of this compound in synthesizing medically relevant chemicals (Nguyen et al., 2015).
Solubility Analysis in Organic Solvents
- Hart et al. (2017) used spectroscopic methods to measure the solubility of 2-methyl-3-nitrobenzoic acid in various organic solvents. This research is critical for understanding the solubility behavior of similar compounds like this compound in organic solvents, aiding in the development of new products (Hart et al., 2017).
Safety and Hazards
Mecanismo De Acción
Target of Action
2-Methyl-3-nitrobenzotrifluoride is a synthetic chemical that has been used in research to produce oxindoles . Oxindole is a heterocyclic compound that contains an indole ring with one of the nitrogen atoms replaced by oxygen
Mode of Action
It is known that it can be oxidized to form 4-chloroindole-3-acetic acid, which is then decarboxylated to form the desired product . This process can be carried out selectively and regioselectively, allowing for the synthesis of different oxindoles from the same starting material .
Biochemical Pathways
It is known that the compound plays a role in the synthesis of oxindoles , which are involved in various biological processes.
Result of Action
It is known that the 2-methyl group enhances root formation as well as drug research and nucleus secretagogue activity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. The compound is likely to be mobile in the environment due to its volatility . It contains volatile organic compounds (VOC) which will evaporate easily from all surfaces .
Análisis Bioquímico
Biochemical Properties
2-Methyl-3-nitrobenzotrifluoride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to participate in oxidation-reduction reactions, where it can act as an electron acceptor or donor. This compound interacts with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. The interaction between this compound and cytochrome P450 leads to the formation of reactive intermediates that can further participate in various biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, which play crucial roles in cell communication and function. Additionally, this compound can affect the expression of genes involved in metabolic processes, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, the binding of this compound to cytochrome P450 can inhibit the enzyme’s activity, preventing the oxidation of certain substrates. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard conditions, but it can degrade when exposed to light or high temperatures. Long-term exposure to this compound can lead to alterations in cellular function, including changes in cell growth and viability. In vitro studies have shown that prolonged exposure to this compound can result in oxidative stress and damage to cellular components .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have minimal impact on cellular function, while higher doses can lead to toxic effects. Studies have shown that high doses of this compound can cause adverse effects such as liver damage, inflammation, and oxidative stress. It is important to determine the appropriate dosage to minimize toxicity while achieving the desired biochemical effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes. These pathways involve the oxidation and reduction of the compound, leading to the formation of various metabolites. The interaction of this compound with metabolic enzymes can affect the overall metabolic flux and the levels of specific metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes. The distribution of this compound within the cell can influence its localization and accumulation in specific cellular compartments, affecting its biochemical activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can participate in metabolic processes and influence cellular energy production. The localization of this compound within the cell can also affect its interactions with other biomolecules and its overall biochemical effects .
Propiedades
IUPAC Name |
2-methyl-1-nitro-3-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c1-5-6(8(9,10)11)3-2-4-7(5)12(13)14/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUQBPVYIURTNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60216741 | |
| Record name | alpha,alpha,alpha-Trifluoro-3-nitro-o-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6656-49-1 | |
| Record name | 2-Methyl-1-nitro-3-(trifluoromethyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6656-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha,alpha,alpha-Trifluoro-3-nitro-o-xylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006656491 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha,alpha,alpha-Trifluoro-3-nitro-o-xylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60216741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α,α-trifluoro-3-nitro-o-xylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.990 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Methyl-1-nitro-3-(trifluoromethyl)benzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUF5GC6GJA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 2-methyl-3-nitrobenzotrifluoride in the synthesis of the new fluorinated auxin, 4-trifluoromethylindole-3-acetic acid (4-CF3-IAA)?
A1: this compound serves as the starting material in the multi-step synthesis of 4-CF3-IAA []. While the paper doesn't delve into the detailed reaction mechanism, it highlights that this compound is crucial for introducing the trifluoromethyl (CF3) group to the final auxin molecule. This modification at the 4-position of the indole ring is what differentiates 4-CF3-IAA from natural auxins like indole-3-acetic acid (IAA) and is likely responsible for the altered biological activity observed.
Q2: The study compares 4-CF3-IAA to 4-methylindole-3-acetic acid (4-CH3-IAA), which uses a different starting material. What does this comparison reveal about the impact of the CF3 group on auxin activity?
A2: This comparison provides valuable insight into the structure-activity relationship (SAR) of auxins. While both compounds have modifications at the 4-position of the indole ring, their biological activities differ significantly. The study demonstrates that 4-CF3-IAA exhibits significantly stronger root formation-promoting activity compared to 4-CH3-IAA []. This suggests that the presence of the trifluoromethyl group, rather than simply a bulky substituent at the 4-position, is crucial for enhancing this specific auxin activity.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![11H-Benzo[a]carbazole-3-carboxamide, 2-hydroxy-N-(4-methoxy-2-methylphenyl)-](/img/structure/B1293555.png)
![Bicyclo[2.2.1]hept-5-ene-2-carbonitrile](/img/structure/B1293559.png)







